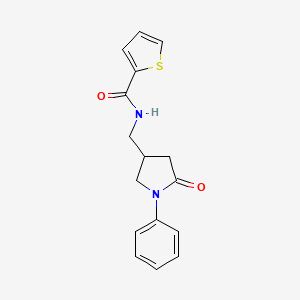

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-15-9-12(10-17-16(20)14-7-4-8-21-14)11-18(15)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKIYRQMULINPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Synthetic Routes

The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step processes. A common synthetic route includes:

- Formation of Pyrrolidine Derivative : Starting from itaconic acid or similar precursors.

- Amidation Reaction : Reacting the pyrrolidine derivative with thiophene carboxylic acid derivatives.

- Purification : Utilizing techniques such as recrystallization or chromatography to isolate the final product.

Industrial production methods are likely optimized for yield and purity, possibly employing continuous flow reactors for enhanced efficiency.

Biological Activities

Preliminary studies indicate that this compound exhibits promising biological activities, including:

- Enzyme Inhibition : It may selectively inhibit enzymes related to nitric oxide synthesis, which plays a crucial role in various physiological processes.

- Anticancer Potential : Due to its structural characteristics, it shows potential in treating conditions related to cancer by modulating enzyme activity involved in tumor growth.

- Anti-inflammatory Effects : The compound's interaction with specific molecular targets suggests potential applications in managing inflammatory diseases.

Case Study 1: Anticancer Activity

Research has demonstrated that compounds structurally similar to this compound exhibit significant anticancer activity against various cancer cell lines. For instance, studies on thiophene derivatives have shown percent growth inhibitions ranging from 51% to 86% against multiple cancer types .

Case Study 2: Enzyme Modulation

Investigations into the mechanism of action reveal that this compound can interact with specific proteins or enzymes, potentially leading to inhibition of their functions. This interaction can alter cellular signaling pathways, contributing to therapeutic effects against neurological disorders and inflammation .

Mechanism of Action

The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds share a similar pyrrolidine ring structure and have been studied for their biological activity.

Pyrrolidine-2-one derivatives: These compounds also feature a pyrrolidine ring and have various biological applications.

Uniqueness

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a carboxamide group, which can confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Biological Activity

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on the available literature.

Structural Characteristics

This compound features a unique structure that includes:

- Pyrrolidine ring : Contributes to its biological interactions.

- Thiophene ring : Known for diverse biological activities.

- Carboxamide functional group : Enhances its reactivity and binding capabilities.

Biological Activity

Preliminary studies suggest that this compound may exhibit several biological activities:

- Enzyme Inhibition : The compound appears to selectively inhibit certain enzymes involved in nitric oxide synthesis, which plays a critical role in various physiological processes. This inhibition could have implications for treating conditions such as inflammation and cancer.

-

Potential Therapeutic Applications :

- Neurological Disorders : Its ability to modulate enzyme activity may be beneficial in treating neurological conditions.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, similar to other thiophene derivatives.

- Anticancer Activity : The interaction with specific biological targets may contribute to anticancer effects, warranting further investigation.

While the precise mechanism of action remains largely unexplored, it is hypothesized that the compound interacts with specific proteins or enzymes, modulating their activity. This could lead to alterations in cellular signaling pathways, which is crucial for its therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step processes. A common synthetic route includes:

- Formation of the pyrrolidine derivative.

- Introduction of the thiophene moiety.

- Amidation to yield the final carboxamide product.

Optimizations for industrial production likely mirror these laboratory techniques but are adapted for scale-up efficiency.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-methylphenyl)-N'-(thiophenecarbonyl)urea | Urea derivative with thiophene | Known for antifungal properties |

| 5-chloro-N-(4-methylphenyl)thiophene carboxamide | Chlorinated variant | Exhibits anti-inflammatory activity |

| 2-thiophenecarboxylic acid derivatives | Carboxylic acid group | Utilized in organic synthesis |

The dual functionality from both the pyrrolidine and thiophene rings provides a distinct mechanism of action compared to other compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between thiophene-2-carboxylic acid derivatives and substituted pyrrolidinylmethyl amines. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Nucleophilic substitution or condensation under reflux conditions in aprotic solvents (e.g., acetonitrile) .

- Optimization involves varying temperature, solvent polarity, and catalysts (e.g., DMAP) to improve yield and purity. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Techniques include:

- X-ray crystallography to resolve the 3D structure, particularly for verifying the stereochemistry of the pyrrolidinone ring and thiophene-carboxamide linkage .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regioselectivity and detect impurities. For example, the methylene bridge (-CH₂-) between pyrrolidinone and thiophene resonates at δ 3.5–4.0 ppm in ¹H NMR.

- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+H]⁺ ion).

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., anti-inflammatory vs. genotoxicity)?

- Methodological Answer : Contradictions may arise from:

- Experimental variables : Cell line specificity (e.g., bacterial vs. mammalian cells) or assay conditions (e.g., ROS levels affecting thiophene reactivity). Validate findings using orthogonal assays (e.g., comet assay for DNA damage vs. ELISA for cytokine inhibition) .

- Structural analogs : Compare activity of derivatives lacking the 5-oxo-pyrrolidinyl group to isolate pharmacophoric contributions.

- Systematic review : Cross-reference data with structurally similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to identify trends in toxicity profiles .

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Focus on interactions between the thiophene carboxamide and hydrophobic binding pockets.

- QSAR modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with activity data to predict optimal substituents .

- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic liabilities (e.g., CYP450 inhibition due to the pyrrolidinone moiety) .

Q. What experimental approaches are recommended for studying metabolic stability of this compound?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The 5-oxo-pyrrolidinyl group may undergo oxidative metabolism, requiring identification of metabolites.

- Stability profiling : Assess pH-dependent hydrolysis of the amide bond in simulated gastric/intestinal fluids.

- CYP inhibition assays : Use fluorogenic substrates to test for interactions with cytochrome P450 enzymes .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported solubility and formulation stability?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, PEG-400, and cyclodextrin-based vehicles. The thiophene ring’s hydrophobicity may necessitate co-solvents.

- Accelerated stability studies : Store formulations at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- Solid-state characterization : Use DSC and PXRD to detect polymorphic transitions affecting bioavailability .

Q. What are the critical considerations for designing in vivo studies with this compound?

- Methodological Answer :

- Dose optimization : Conduct dose-ranging studies in rodents to balance efficacy (e.g., inflammation reduction) and toxicity (e.g., hepatotoxicity).

- Bioavailability enhancement : Consider prodrug strategies (e.g., esterification of the carboxamide) or nanoformulations to improve absorption.

- Toxicokinetics : Measure plasma half-life and tissue distribution, noting accumulation in organs with high CYP expression .

Comparative and Mechanistic Studies

Q. How does the presence of the 5-oxo-pyrrolidinyl group influence biological activity compared to analogs with alternative heterocycles?

- Methodological Answer :

- Comparative SAR : Synthesize analogs replacing pyrrolidinone with isoxazole or furan rings. The 5-oxo group may enhance hydrogen bonding with targets (e.g., serine proteases) but increase metabolic liability.

- Binding assays : Use SPR or ITC to quantify affinity differences. For example, pyrrolidinone derivatives show 10-fold higher affinity for kinase targets vs. isoxazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.